(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the dichlorophenyl groups: This step involves the use of chlorinated benzyl halides in a nucleophilic substitution reaction.
Formation of the imino ether linkage: This is typically done by reacting the intermediate with an appropriate methoxyamine derivative under basic conditions.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This often involves:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: can be compared with other similar compounds, such as:
- (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
These compounds share structural similarities but differ in the position and number of chlorine atoms, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[(3,4-dichlorophenyl)methyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O2/c23-15-7-6-14(18(25)10-15)12-30-27-21-16-3-1-2-4-20(16)28(22(21)29)11-13-5-8-17(24)19(26)9-13/h1-10H,11-12H2/b27-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUCXLSEGUJLJ-MEFGMAGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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